Enhanced Lipophilicity (LogP) Relative to Unsubstituted Analog
The target compound exhibits a calculated LogP of 2.75, whereas the unsubstituted analog 1-[4-(methylsulfonyl)phenyl]piperazine (CAS 187669-60-9) has an XLogP3 of 0.40 [1]. This represents an approximate 6.9-fold increase in predicted lipophilicity, indicating significantly enhanced passive membrane permeability and potential for blood-brain barrier penetration [1].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP 2.75 (calculated) |
| Comparator Or Baseline | 1-[4-(Methylsulfonyl)phenyl]piperazine, XLogP3 0.40 |
| Quantified Difference | ~6.9-fold higher LogP |
| Conditions | In silico prediction / calculated property |
Why This Matters
Higher lipophilicity directly influences compound distribution, cellular uptake, and central nervous system (CNS) exposure, making the target compound more suitable for applications requiring improved membrane transit relative to the unsubstituted analog.
- [1] ChemSrc. (2025). 3,5-dimethyl-1-(4-methylsulfonylphenyl)piperazine. CAS 918884-40-9. Retrieved from https://m.chemsrc.com/amp/cas/918884-40-9_1150306.html View Source
